molecular formula C12H26O4S B14311357 3,6,9-Trioxa-12-thiahexadecan-1-ol CAS No. 111290-06-3

3,6,9-Trioxa-12-thiahexadecan-1-ol

Cat. No.: B14311357
CAS No.: 111290-06-3
M. Wt: 266.40 g/mol
InChI Key: WMYDEGJBUANWBL-UHFFFAOYSA-N
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Description

3,6,9-Trioxa-12-thiahexadecan-1-ol is a chemical compound with the molecular formula C₁₂H₂₆O₄S It is characterized by the presence of three oxygen atoms and one sulfur atom within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,9-Trioxa-12-thiahexadecan-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a thiol with an epoxide in the presence of a base. The reaction proceeds through the opening of the epoxide ring by the thiol, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,6,9-Trioxa-12-thiahexadecan-1-ol can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur species.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,6,9-Trioxa-12-thiahexadecan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,6,9-Trioxa-12-thiahexadecan-1-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, potentially inhibiting or activating their functions. The presence of the sulfur atom allows for unique interactions with biological molecules, contributing to its potential biological activity.

Comparison with Similar Compounds

Similar Compounds

    3,6,9,12-Tetraoxahexadecan-1-ol: Similar in structure but contains an additional oxygen atom.

    6,9,12-Trioxa-3-thiahexadecan-1-ol: Similar structure with a different arrangement of oxygen and sulfur atoms.

Uniqueness

3,6,9-Trioxa-12-thiahexadecan-1-ol is unique due to its specific arrangement of oxygen and sulfur atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

111290-06-3

Molecular Formula

C12H26O4S

Molecular Weight

266.40 g/mol

IUPAC Name

2-[2-[2-(2-butylsulfanylethoxy)ethoxy]ethoxy]ethanol

InChI

InChI=1S/C12H26O4S/c1-2-3-11-17-12-10-16-9-8-15-7-6-14-5-4-13/h13H,2-12H2,1H3

InChI Key

WMYDEGJBUANWBL-UHFFFAOYSA-N

Canonical SMILES

CCCCSCCOCCOCCOCCO

Origin of Product

United States

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